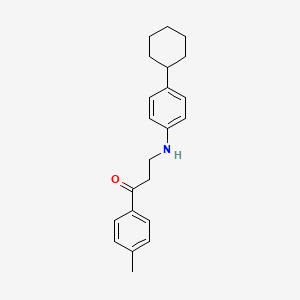![molecular formula C19H18BrN3O4 B2655251 8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 869465-37-2](/img/structure/B2655251.png)
8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely containing a bromophenyl group (a phenyl ring with a bromine atom attached), a butyl group (a four-carbon chain), and a triazatricyclo group (a three-nitrogen ring structure). The full structure and properties of this compound would depend on the exact arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bromophenyl group, the butyl group, and the triazatricyclo group. These groups would then need to be combined in a specific way to form the final compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the number of different groups and rings present. X-ray analysis could potentially reveal more about the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact structure .科学的研究の応用
Synthesis and Structural Characterization
Compounds with complex cyclic structures, such as the one , often serve as subjects for synthesis and structural characterization studies. For example, the synthesis of spiro and tricyclic derivatives through reactions like 1,3-dipolar cycloadditions demonstrates the interest in developing novel organic compounds with unique structures and properties (Soleimani, Yazdani, Saei, 2015). These synthetic methodologies can be applied to design and synthesize new materials with potential applications in various fields including pharmaceuticals, materials science, and catalysis.
Reactivity and Cycloaddition Reactions
The reactivity of complex organic molecules, particularly through cycloaddition reactions, is a significant area of research. Studies focus on understanding how these reactions proceed and identifying the products formed, which can have implications for synthesizing new compounds with desired properties. For instance, the investigation into cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides highlights the potential for creating bridged oxazonine structures, showcasing the versatility of these reactions in generating novel cyclic compounds (Nitta, Sogo, Nakayama, 1979).
Luminescence and Sensory Applications
The study of luminescent properties in covalent-organic polymers (COPs) demonstrates the application of complex organic compounds in sensing and detection technologies. These materials show promise for detecting nitroaromatic explosives and small organic molecules due to their fast response times and high sensitivity, underscoring the role of organic synthesis in developing advanced materials for security and environmental monitoring (Xiang, Cao, 2012).
作用機序
将来の方向性
特性
IUPAC Name |
8-(4-bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-2-3-8-23-16-15(17(24)22-19(23)26)13(10-4-6-11(20)7-5-10)14-12(21-16)9-27-18(14)25/h4-7,13,21H,2-3,8-9H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWBBLZZHAFBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Br)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

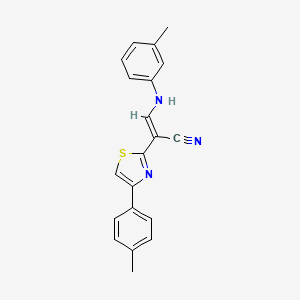
![(6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2655170.png)
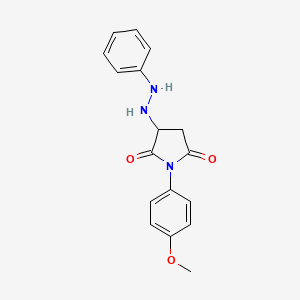
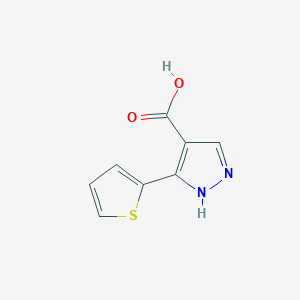
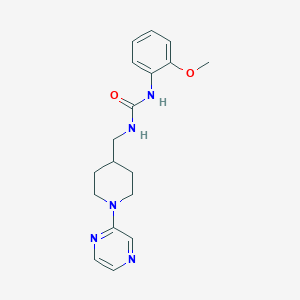
![6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B2655178.png)
![3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655179.png)
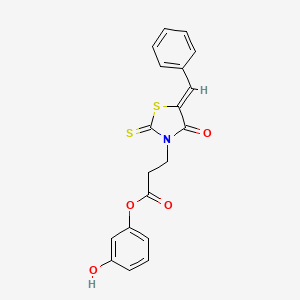
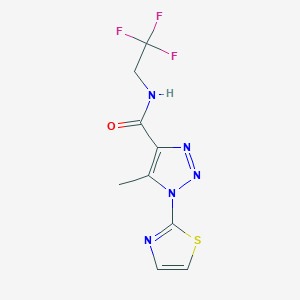
![Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2655185.png)

![3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2655189.png)
![4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2655190.png)
